3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. The methoxy-substituted benzamide moiety at the N-position distinguishes it from analogs, influencing electronic properties and intermolecular interactions. Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) have been critical in resolving its three-dimensional conformation, which is essential for understanding structure-activity relationships (SAR) .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-6-8-15(9-7-13)23-19(17-11-27(25)12-18(17)22-23)21-20(24)14-4-3-5-16(10-14)26-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCKTVLPXAVXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest analogs differ primarily in substituents on the benzamide ring. For example:
- 4-Bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS: 958587-45-6) replaces the methoxy group with a bromine atom at the para position .
- Other derivatives may feature alkyl, nitro, or amino substituents, altering electronic and steric profiles.
Table 1: Structural and Property Comparison
Impact on Bioactivity
The thieno[3,4-c]pyrazole scaffold is associated with enzyme inhibition, as evidenced by patents disclosing derivatives as autotaxin inhibitors (a therapeutic target in fibrosis and cancer) . The methoxy group in the target compound could enhance solubility and target engagement through polar interactions, whereas bromine may favor hydrophobic binding pockets.
Research Findings and SAR Insights
Solubility : The methoxy derivative’s higher polarity may confer better aqueous solubility, critical for oral bioavailability.
Synthetic Accessibility : Bromine substituents are often introduced via electrophilic substitution, while methoxy groups typically require protection/deprotection strategies, affecting synthetic yields .
Patent Landscape and Therapeutic Potential
European Patent Bulletin WO 2022/003377 highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors, underscoring the therapeutic relevance of this scaffold . Modifications like methoxy substitution could optimize pharmacokinetic properties compared to bulkier or less polar analogs.
Q & A
Q. What are the standard synthetic routes for 3-methoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and what analytical techniques confirm its purity and structure?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thieno[3,4-c]pyrazole precursors with substituted benzamides. Key steps include:
Core Formation : Cyclization of thioketones with hydrazines to form the thienopyrazole ring .
Amide Coupling : Reaction with 3-methoxybenzoyl chloride under Schotten-Baumann conditions .
Optimization : Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical to suppress by-products like unreacted hydrazines or over-oxidized intermediates .
- Analytical Confirmation :
- NMR Spectroscopy : Assign peaks for methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.2 ppm) .
- HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 437.1 .
Q. What spectroscopic methods are critical for characterizing this compound’s functional groups and stereochemistry?
- Methodological Answer :
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and sulfoxide S=O (~1040 cm⁻¹) .
- 1H/13C NMR : Identifies substituent patterns (e.g., p-tolyl methyl at δ 2.4 ppm) and diastereotopic protons in the dihydrothieno ring .
- X-ray Crystallography : Resolves stereochemistry; SHELX software refines crystal structures to determine bond angles and torsional strain .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require lower temperatures to avoid decomposition .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amide coupling, reducing reaction time from 24h to 6h .
- By-Product Mitigation :
| By-Product | Mitigation Strategy | Reference |
|---|---|---|
| Unreacted hydrazine | Excess benzoyl chloride (1.2 eq) | |
| Oxidation by-products | Use of argon atmosphere |
Q. What role does crystallography play in understanding the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- SHELX Refinement : Resolves hydrogen-bonding networks (e.g., N–H···O interactions stabilizing the amide group) critical for target binding .
- Torsional Analysis : Dihedral angles between thienopyrazole and benzamide moieties influence conformational flexibility and receptor docking .
- Example : A 5° deviation in the C–S–O bond angle (from crystallography) correlates with a 10-fold decrease in enzyme inhibition .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Reassessment : Contradictory IC50 values may arise from impurities; validate via HPLC-MS and elemental analysis .
- SAR Studies : Systematically modify substituents (e.g., replace p-tolyl with 4-Cl-phenyl) to isolate activity contributors .
- Control Experiments : Test metabolites or degradation products (e.g., sulfone derivatives) for off-target effects .
Q. What computational methods are employed to predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against targets like 14-α-demethylase (PDB: 3LD6); prioritize poses with ∆G < -8 kcal/mol .
- ADMET Prediction : SwissADME estimates:
| Property | Prediction |
|---|---|
| LogP | 3.2 (moderate lipophilicity) |
| BBB Permeability | Low (CNS exclusion) |
| CYP2D6 Inhibition | High (risk of drug interactions) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
